N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N~3~-(1-BICYCLO[221]HEPT-2-YLETHYL)-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multiple steps. One common approach includes the reaction of bicyclo[2.2.1]hept-2-yl-ethylamine with pyrazolo[1,5-a]pyrimidine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters is crucial to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N~3~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N~3~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism by which N3-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A cyclic olefin used in polymerization reactions.
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide: Another compound with a similar bicyclic structure.
Uniqueness
N~3~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5,7-DIMETHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE stands out due to its specific combination of bicyclic and pyrazolo[1,5-a]pyrimidine structures, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H24N4O |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C18H24N4O/c1-10-6-11(2)22-17(20-10)16(9-19-22)18(23)21-12(3)15-8-13-4-5-14(15)7-13/h6,9,12-15H,4-5,7-8H2,1-3H3,(H,21,23) |
InChI Key |
XYRPFHDEFRNJCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C(=O)NC(C)C3CC4CCC3C4)C |
Origin of Product |
United States |
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